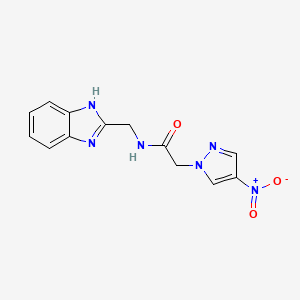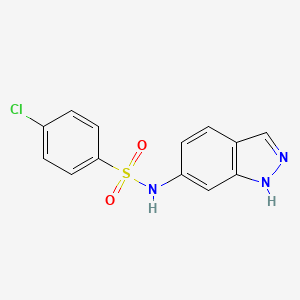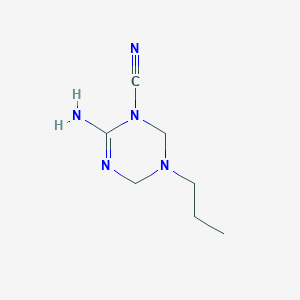![molecular formula C21H21Cl2NO4 B14945690 3-[4-(Cyclopentyloxy)phenyl]-3-{[(3,4-dichlorophenyl)carbonyl]amino}propanoic acid](/img/structure/B14945690.png)
3-[4-(Cyclopentyloxy)phenyl]-3-{[(3,4-dichlorophenyl)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid is an organic compound with the molecular formula C21H21Cl2NO4. It has an average mass of 422.302 Da and a monoisotopic mass of 421.084778 Da . This compound is known for its unique structural features, which include a cyclopentyloxy group attached to a phenyl ring and a dichlorobenzoyl group attached to an amino propanoic acid backbone.
Méthodes De Préparation
The synthesis of 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid typically involves multiple steps, including the formation of the cyclopentyloxyphenyl intermediate and the subsequent attachment of the dichlorobenzoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid include:
- 3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid
- 3-[4-(Cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid
These compounds share structural similarities but differ in the specific substituents attached to the phenyl and propanoic acid groups. The uniqueness of 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid lies in its specific dichlorobenzoyl group, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C21H21Cl2NO4 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
3-(4-cyclopentyloxyphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C21H21Cl2NO4/c22-17-10-7-14(11-18(17)23)21(27)24-19(12-20(25)26)13-5-8-16(9-6-13)28-15-3-1-2-4-15/h5-11,15,19H,1-4,12H2,(H,24,27)(H,25,26) |
Clé InChI |
FRNVSCZIFPPKFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
![N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(methyl)amino]acetamide](/img/structure/B14945632.png)
![8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one](/img/structure/B14945635.png)
![5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B14945641.png)
![5-amino-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14945645.png)

![3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14945669.png)
![1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14945684.png)
![1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea](/img/structure/B14945686.png)
![5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14945695.png)
![2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B14945697.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,2-dihydroacenaphthylen-5-yl)acetamide](/img/structure/B14945705.png)
